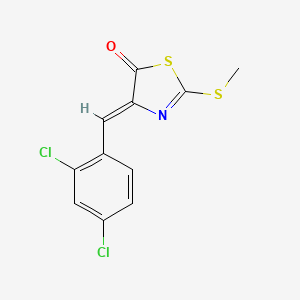
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DCBT, is a synthetic compound with potential applications in scientific research. DCBT is a member of the thiazole family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins in bacterial and viral replication, as well as the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase and the human immunodeficiency virus reverse transcriptase. This compound has also been found to activate the caspase cascade, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes and proteins involved in bacterial and viral replication, as well as to scavenge free radicals. Physiologically, this compound has been found to induce apoptosis in cancer cells and to have antioxidant effects. This compound has also been shown to have low toxicity in animal models.
実験室実験の利点と制限
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its broad-spectrum antimicrobial and antiviral activity, as well as its ability to induce apoptosis in cancer cells. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. Researchers must also take care to use appropriate controls and to interpret results carefully, given the complex mechanisms of action of this compound.
将来の方向性
There are several future directions for research on 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of the mechanisms of action of this compound in more detail, including its interactions with key enzymes and proteins. Finally, the potential applications of this compound in the treatment of infectious diseases and cancer should be explored further, including in animal models and clinical trials.
合成法
The synthesis of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2,4-dichlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The purity of this compound can be determined by thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学的研究の応用
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and antioxidant effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, this compound has been shown to induce apoptosis in cancer cells and to scavenge free radicals, which can cause oxidative damage to cells.
特性
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS2/c1-16-11-14-9(10(15)17-11)4-6-2-3-7(12)5-8(6)13/h2-5H,1H3/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZZFDFHSMQKH-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
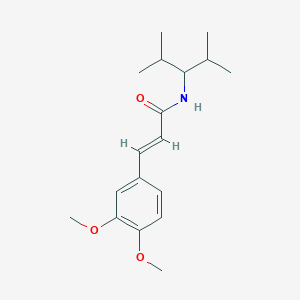
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)
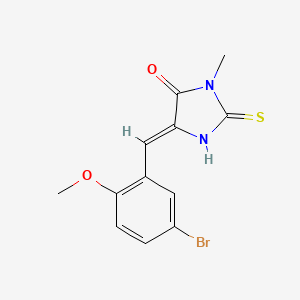
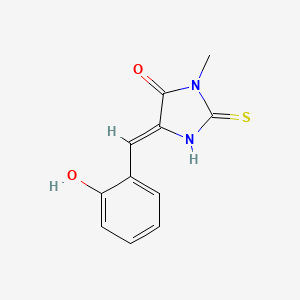
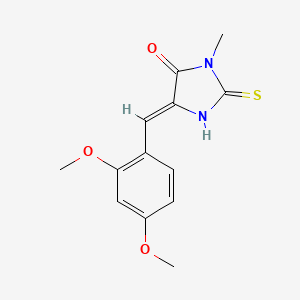
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
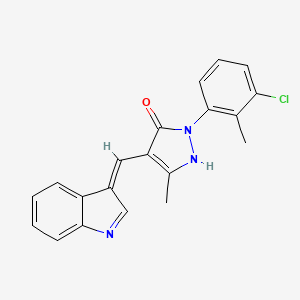
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)